N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide
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Overview
Description
N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Attachment of Isoquinoline Moiety: The isoquinoline moiety can be introduced through nucleophilic substitution reactions, where a suitable isoquinoline derivative reacts with the benzofuran intermediate.
Formation of Carboxamide Group: The carboxamide group is introduced through the reaction of the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the isoquinoline moiety, potentially leading to the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chloro and benzofuran moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is believed to target specific enzymes and receptors involved in cell proliferation and survival, making it a potential anti-cancer agent.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, apoptosis, and inflammation, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: These compounds share a similar structure with benzofuran derivatives and have shown similar biological activities, including anti-cancer and anti-viral properties.
Isoquinoline Derivatives: Compounds containing the isoquinoline moiety also exhibit diverse biological activities and are used in the development of various pharmaceuticals.
Uniqueness
N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide is unique due to its combined benzofuran and isoquinoline structures, which confer a distinct set of chemical and biological properties. This dual functionality enhances its potential as a versatile compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-1-chloroisoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-18-15-7-3-1-5-12(15)10-16(22-18)19(23)21-11-14-9-13-6-2-4-8-17(13)24-14/h1-10H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXIEQREKCIDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NCC3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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